molecular formula C30H29F3N4O2 B11439821 4-(3,4-Dimethoxyphenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

4-(3,4-Dimethoxyphenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B11439821
M. Wt: 534.6 g/mol
InChI Key: IACKDFUKVOKKHZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine core, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C30H29F3N4O2

Molecular Weight

534.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H29F3N4O2/c1-38-25-14-13-23(19-26(25)39-2)24-20-27(30(31,32)33)35-29(34-24)37-17-15-36(16-18-37)28(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,28H,15-18H2,1-2H3

InChI Key

IACKDFUKVOKKHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F)OC

Origin of Product

United States

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